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Mono-O-acetyl Fingolimod

Pharmaceutical impurity profiling Structural characterization Regioselective acetylation

Mono-O-acetyl Fingolimod (CAS 1807973-92-7), chemically defined as (2Ξ)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate, is the compound formally designated as Fingolimod EP Impurity G and Fingolimod O-Acetyl Impurity in both the European Pharmacopoeia (Ph. Eur.

Molecular Formula C21H35NO3
Molecular Weight 349.5 g/mol
CAS No. 1807973-92-7
Cat. No. B580013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-O-acetyl Fingolimod
CAS1807973-92-7
Synonyms2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-Acetate
Molecular FormulaC21H35NO3
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N
InChIInChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3
InChIKeyAAKYGVHJYMMHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mono-O-acetyl Fingolimod (CAS 1807973-92-7) – Pharmacopoeial Impurity G Identity and Procurement Rationale for Analytical Reference Standards


Mono-O-acetyl Fingolimod (CAS 1807973-92-7), chemically defined as (2Ξ)-2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate, is the compound formally designated as Fingolimod EP Impurity G and Fingolimod O-Acetyl Impurity in both the European Pharmacopoeia (Ph. Eur. monograph 2988) and the United States Pharmacopeia (USP) [1][2]. With molecular formula C₂₁H₃₅NO₃ and molecular weight 349.51 g/mol, this mono-O-acetylated derivative of Fingolimod arises during the multi-step synthesis of Fingolimod hydrochloride and is one of nine specified pharmacopoeial organic impurities (Imp A–I) for which an HPLC method is prescribed in both compendia [3]. The compound is supplied as a fully characterized reference standard with detailed spectroscopic characterization data (¹H and ¹³C NMR, FTIR, MS) and chromatographic purity verification, enabling its use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of Fingolimod [4][5].

Why Mono-O-acetyl Fingolimod Cannot Be Interchanged with Other Fingolimod Acetyl Impurities in Analytical and Regulatory Workflows


In the pharmacopoeial impurity profiling of Fingolimod hydrochloride, three structurally distinct acetyl-containing impurities coexist—Mono-O-acetyl Fingolimod (Impurity G, O-acetyl on the primary hydroxyl), N-acetyl Fingolimod (Impurity I, N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide), and N,O-diacetyl Fingolimod (Impurity H, 2-acetamido-2-[2-(4-octylphenyl)ethyl]propane-1,3-diyl diacetate)—each differing in the site, number, and chemical nature of acetylation [1]. These structural differences produce distinct chromatographic retention times, relative response factors, and resolution characteristics under the compendial HPLC/UPLC conditions, making them non-interchangeable as reference standards for peak identification, system suitability testing, or quantification [2]. A generic or misidentified acetyl impurity standard would lead to incorrect peak assignment, failed system suitability (e.g., the USP-required resolution of NLT 1.2 between O-acetyl fingolimod and the fingolimod nonyl homolog), and potential batch rejection for ANDA filings [3]. This non-interchangeability, coupled with documented 3- to 20-fold higher unspecified impurity levels in nonproprietary Fingolimod copies [4], makes procurement of the exact pharmacopoeial impurity reference standard a regulatory and quality-assurance necessity.

Quantitative Differentiation Evidence for Mono-O-acetyl Fingolimod (Fingolimod EP Impurity G) Against Closest Acetyl Impurity Analogs


Structural Site-Specificity: Exclusive O-Acetylation at the Primary Hydroxyl Versus N-Acetyl and N,O-Diacetyl Impurity Counterparts

Mono-O-acetyl Fingolimod (Impurity G) is the sole pharmacopoeial Fingolimod impurity featuring exclusive mono-O-acetylation at the primary hydroxyl group of the 1,3-propanediol backbone, yielding the structure 2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate. This contrasts directly with Impurity I (N-acetyl Fingolimod; N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]acetamide, CAS 249289-10-9), where acetylation occurs on the amino nitrogen, and Impurity H (N,O-diacetyl Fingolimod; 2-acetamido-2-[2-(4-octylphenyl)ethyl]propane-1,3-diyl diacetate), which carries acetyl groups at both the nitrogen and both hydroxyl positions [1][2]. The three compounds share the identical molecular formula C₂₁H₃₅NO₃ and molecular weight (349.51 g/mol for Impurity G and Impurity I; Impurity H additionally incorporates two acetyl groups at 391.5 g/mol), but are constitutional isomers (Impurity G vs. I) or differ by degree of acetylation (Impurity G vs. H), making mass spectrometry alone insufficient for unambiguous identification [2]. Definitive differentiation requires the compendial HPLC method with relative retention time assignments validated against the certified reference standard [3].

Pharmaceutical impurity profiling Structural characterization Regioselective acetylation Fingolimod quality control

USP Chromatographic Resolution Requirement: O-Acetyl Fingolimod Must Resolve from Fingolimod Nonyl Homolog with NLT 1.2 Resolution

The USP 2025 monograph for Fingolimod Hydrochloride specifies O-acetyl fingolimod (Impurity G) as a critical component of the System Suitability Mixture RS and mandates a resolution of NLT 1.2 between the O-acetyl fingolimod peak and the fingolimod nonyl homolog peak (relative retention times ~1.11 and ~1.13, respectively) [1]. This resolution criterion is binding: failure to achieve NLT 1.2 renders the chromatographic system non-compliant, and the analytical run invalid for batch release or stability testing [1]. By contrast, the resolution requirement for the 2-phenethyl/3-phenethyl fingolimod analog pair is lower at NLT 0.8, underscoring that the O-acetyl/nonyl homolog pair is the most chromatographically demanding critical pair in the compendial method [1]. In the BP/EP method, the system suitability resolution requirement is set at minimum 1.5 between Impurity G (O-acetyl, relative retention ~1.08) and Impurity C (nonyl homolog, relative retention ~1.10) [2], confirming that O-acetyl fingolimod is universally the resolution-determining peak across both major pharmacopoeias [2].

HPLC method validation System suitability USP monograph compliance Critical resolution pair

USP System Suitability Mixture Designation: O-Acetyl Fingolimod Is Explicitly Included as a Named Component Alongside Seven Other Impurities

The USP Fingolimod System Suitability Mixture RS is a composite reference standard containing Fingolimod Hydrochloride and small amounts of eight named impurities: O-acetyl fingolimod (Impurity G), fingolimod decyl homolog, fingolimod heptyl homolog, fingolimod hexyl homolog, fingolimod nonyl homolog, 2-phenethyl fingolimod analog, and 3-phenethyl fingolimod analog [1]. O-acetyl fingolimod is thus one of only seven impurities explicitly incorporated into the official USP system suitability standard, while other pharmacopoeial impurities (e.g., Impurity I, N-acetyl) are not included in this mixture [1][2]. The inclusion of O-acetyl fingolimod in the System Suitability Mixture RS reflects its critical role in demonstrating adequate chromatographic resolution from adjacent peaks and confirms that the USP regards this specific impurity as essential for demonstrating method performance [1]. Furthermore, the BP/EP monograph defines an analogous reference solution (c) using fingolimod for system suitability CRS containing Impurities C and G, again singling out Impurity G as one of only two impurities in the dedicated system suitability standard [2].

USP reference standard System suitability mixture Multi-impurity resolution Regulatory compliance

Regulatory Acceptance Criteria: Impurity G Is Limited by the Unspecified Impurity Threshold of 0.10% in Both EP and USP Monographs

Under the BP/EP monograph 2988, Fingolimod EP Impurity G falls under the category of 'Other detectable impurities' (Impurities A–I), which are limited by the general acceptance criterion for unspecified impurities: maximum 0.10% for each individual impurity, with a total impurity limit of maximum 0.5% and a reporting threshold of 0.05% [1]. In the USP 2025 monograph, O-acetyl fingolimod is listed in the System Suitability Mixture RS and identified in the chromatogram with a relative retention time of ~1.11, but is not assigned a specific individual acceptance criterion in Table 2; it is instead governed by the 'Any individual unspecified impurity' limit of NMT 0.10% [2]. This places Impurity G in a distinct regulatory category compared to specified impurities with dedicated limits, such as the fingolimod hexyl homolog (NMT 0.5%), heptyl homolog (NMT 0.2%), nonyl homolog (NMT 0.2%), and decyl homolog (NMT 0.5%) [2]. The 0.10% threshold aligns with the ICH Q3A identification threshold for drug substances with a maximum daily dose ≤2 g/day and underscores the need for a high-purity, well-characterized reference standard to enable accurate quantification at this low level [2].

Impurity acceptance criteria ICH Q3A Pharmacopoeial compliance Generic drug ANDA

Generic Fingolimod Quality Variability Drives Procurement of Authentic Impurity G Reference Standards for ANDA Comparative Batch Analysis

Published head-to-head quality assessments of proprietary (Gilenya®) vs. nonproprietary fingolimod copies demonstrate that impurity levels in nonproprietary variants can range from 3-fold to approximately 20-fold higher than acceptable pharmacopoeial thresholds [1]. In the study by Correale et al. (2014), 11 nonproprietary fingolimod copies were tested; the furthest out-of-specification copy contained unspecified impurity levels approximately 20-fold higher than the acceptable threshold [1][2]. A subsequent 2023 study analyzing three FDA-approved generic fingolimod 0.5 mg capsule products revealed assay variation with one product containing only 76.8% of the approved dose, further underscoring manufacturing inconsistencies that could extend to impurity profiles [3]. Although these studies measured unspecified total impurities rather than Impurity G specifically, the findings establish that comprehensive impurity profiling using authentic, monograph-specified reference standards—including Impurity G—is an essential differentiator for laboratories conducting bioequivalence assessment, ANDA comparative dissolution, and batch-to-batch quality surveillance of Fingolimod products [1][3].

Generic drug quality Impurity batch variation Nonproprietary drug copies Pharmacovigilance

Distinct Relative Retention Time Enables Unambiguous Peak Identification Across EP and USP Chromatographic Systems

Mono-O-acetyl Fingolimod exhibits a defined and distinct relative retention time (RRT) in both major pharmacopoeial HPLC methods, enabling its unambiguous identification independently of the other acetyl impurities. In the USP 2025 system, O-acetyl fingolimod elutes at RRT ~1.11 relative to fingolimod (RRT 1.00), positioning it between the fingolimod nonyl homolog (RRT ~1.13) and the fingolimod heptyl homolog (RRT ~0.93) [1]. In the BP/EP monograph 2988 system, Impurity G has a relative retention of ~1.08 (with fingolimod at ~11 min), separating from Impurity C (nonyl homolog, RRT ~1.10) by a resolution of at least 1.5 [2]. This chromatographic position differs from Impurity H (N,O-diacetyl), which would be more strongly retained, and Impurity I (N-acetyl), which would elute at a different RRT due to its distinct polarity. The USP additionally assigns O-acetyl fingolimod a defined relative response factor (RRF) in Table 2 (value of 1.0, same as the fingolimod nonyl homolog and the unspecified impurity default), meaning its UV response at 215 nm is equivalent to that of fingolimod hydrochloride, simplifying quantification [1]. This contrasts with other impurities such as 2-phenethyl fingolimod analog (RRF 1.4) and 3-phenethyl fingolimod analog (RRF 1.3), which require response factor correction [1].

Relative retention time Peak identification HPLC method transfer Cross-pharmacopoeia harmonization

Procurement-Relevant Application Scenarios for Mono-O-acetyl Fingolimod (Fingolimod EP Impurity G) Reference Standard


Analytical Method Development and Validation (AMV) for Fingolimod Hydrochloride ANDA Submissions

Generic pharmaceutical manufacturers developing ANDA submissions for Fingolimod Hydrochloride capsules (0.5 mg) must establish a stability-indicating HPLC or UPLC method that resolves all pharmacopoeial impurities A through I. Mono-O-acetyl Fingolimod (Impurity G) is indispensable as a reference standard for determining the relative retention time (~1.08–1.11), verifying the resolution from the nonyl homolog (Impurity C) with NLT 1.2 (USP) or 1.5 (EP), and establishing the limit of quantification (LOQ) at or below the 0.05% reporting threshold as required by Ph. Eur. monograph 2988 and USP 2025 [3][4]. Method validation protocols per ICH Q2(R1) require specificity demonstration using this impurity to confirm no co-elution with the API or other specified impurities [3].

QC Batch Release and Stability Testing of Fingolimod Drug Substance and Drug Product

Quality control laboratories performing batch release testing of Fingolimod Hydrochloride API or finished dosage forms must include Impurity G in the impurity profile assessment. The USP System Suitability Mixture RS explicitly contains O-acetyl fingolimod, and the daily system suitability run must demonstrate resolution NLT 1.2 between this impurity and the fingolimod nonyl homolog before sample analysis can proceed [3]. In stability studies under ICH Q1A conditions, Impurity G may form as a degradation product through esterification of Fingolimod with residual acetic acid or acetyl-containing excipients; accurate quantification using the certified reference standard supports shelf-life specification setting and identification of degradation pathways [4]. Given that total impurities must not exceed 0.5% (EP) or 1.0% (USP), and individual unspecified impurities are capped at 0.10%, laboratories require a reference standard of verified purity (typically ≥95% by HPLC) to serve as the external calibrant [3][4].

Comparative Quality Assessment of Generic vs. Innovator Fingolimod Products for Pharmacovigilance and Procurement Decisions

Healthcare procurement agencies, hospital pharmacies, and regulatory surveillance laboratories evaluating the quality of generic Fingolimod products can use the Impurity G reference standard to perform targeted impurity profiling. As demonstrated by Correale et al. (2014), nonproprietary Fingolimod copies may contain unspecified impurity levels up to 20-fold higher than the proprietary product [3]. A 2023 follow-up study of FDA-approved generics found assay values as low as 76.8% of labeled dose [4]. Incorporating the authentic Impurity G standard into comparative HPLC analyses enables procurement bodies to independently verify whether a specific generic product's impurity profile—including O-acetyl fingolimod content—complies with the 0.10% unspecified impurity threshold, thereby informing formulary inclusion decisions and batch-specific quality assessments [3][4].

Forced Degradation Studies and Stress Testing to Identify O-Acetyl Fingolimod as a Potential Degradation Product

During forced degradation studies (acid, base, oxidative, thermal, photolytic stress) conducted per ICH Q1B guidelines, Fingolimod Hydrochloride may undergo esterification or transesterification reactions that generate O-acetyl fingolimod as a degradation product. The certified Impurity G reference standard enables definitive identification of this degradation peak in stressed-sample chromatograms through RRT matching (USP RRT ~1.11; EP RRT ~1.08) [3][4] and, where necessary, peak spiking or LC-MS/MS confirmation. This degradation pathway information is critical for establishing that the analytical method is stability-indicating—a requirement for ANDA approval—and for justifying the control strategy for this impurity in the drug product specification [3].

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